Bragsin1

Beschreibung

Structure

3D Structure

Eigenschaften

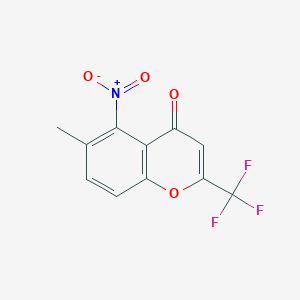

IUPAC Name |

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSXIBCGCFOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bragsin1: A Technical Guide to its Function as a BRAG2 Inhibitor in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bragsin1, a novel small molecule inhibitor, and its role in modulating cellular functions through the specific inhibition of BRAG2 (Brefeldin A-Resistant Guanine nucleotide exchange factor 2), also known as IQSEC1. We will delve into the molecular mechanisms of BRAG2, the inhibitory action of this compound, and the resultant cellular consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and methodologies.

Introduction to this compound and its Molecular Target, BRAG2

This compound is a potent and selective, noncompetitive inhibitor of the ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF), BRAG2.[1][2][3] It represents a pioneering class of drugs that function by altering protein-membrane interactions.[2][3] The primary molecular target of this compound, BRAG2, is a key regulator of Arf GTPases, which are critical components of vesicular transport, actin cytoskeleton organization, and signal transduction.[4][5]

BRAG2 cycles between the cytoplasm and the nucleus and is implicated in a variety of cellular processes, including the regulation of integrin endocytosis, maintenance of Golgi structure, and even nuclear functions related to Cajal bodies and nucleolar architecture.[4][6][7][8] Given the involvement of Arf signaling in pathological conditions such as cancer, the targeted inhibition of BRAG2 by molecules like this compound presents a promising avenue for therapeutic intervention.[3]

The Cellular Function of BRAG2

BRAG2 is a multi-domain protein that activates several members of the Arf family of small GTPases, including Arf1, Arf4, Arf5, and Arf6.[4] This activation is crucial for a number of downstream cellular events:

-

Vesicular Trafficking: BRAG2 is a key player in the regulation of membrane traffic. Its activity at the trans-Golgi network (TGN) is essential for the formation of transport vesicles.[2] It is also localized to clathrin-coated pits at the plasma membrane, where it interacts with clathrin and the AP-2 adaptor complex to regulate the internalization of specific cargo, such as α5β1 integrin, primarily through the activation of Arf5.[4][7]

-

Actin Cytoskeleton Regulation: Through the activation of Arf6 at the cell periphery, BRAG2 influences the dynamics of the actin cytoskeleton, which is critical for cell migration, adhesion, and invasion.[9]

-

Synaptic Plasticity: In the central nervous system, BRAG2 interacts with the GluA2 subunit of AMPA receptors and is essential for long-term synaptic depression (LTD), a form of synaptic plasticity crucial for learning and memory.[10]

-

Nuclear Functions: BRAG2 is not confined to the cytoplasm; it also has roles within the nucleus. Depletion of BRAG2 has been shown to increase the number of Cajal bodies and alter the structure of the nucleoli, suggesting a role in nuclear architecture and function.[6]

Mechanism of Action of this compound

This compound employs a unique inhibitory mechanism. It is a noncompetitive, interfacial inhibitor that binds to the Pleckstrin homology (PH) domain of BRAG2.[1][3][11] The binding of this compound occurs at the interface between the BRAG2 PH domain and the lipid bilayer of the cell membrane.[2][3] This interaction does not prevent BRAG2 from associating with the membrane but rather alters its conformation in a way that renders it unable to catalyze the exchange of GDP for GTP on its Arf substrates.[3] This mode of action is distinct from traditional competitive inhibitors that target the active site of an enzyme. The inhibitory effect of this compound is dependent on the presence of a membrane, highlighting its novel mechanism of altering protein-membrane interactions.[3]

Quantitative Data

The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.

| Parameter | Value | Target Protein | Cell/System | Reference |

| IC₅₀ | 3 µM | BRAG2 | In vitro ArfGEF assay | [1][2] |

Cellular Effects of this compound

The inhibition of BRAG2 by this compound leads to several observable cellular effects:

-

Disruption of the Trans-Golgi Network: Treatment of cells with this compound causes a dispersal of the TGN, a phenotype consistent with the inhibition of Arf-dependent trafficking pathways.[2][3]

-

Inhibition of Arf GTPase Activation: By targeting BRAG2, this compound effectively reduces the levels of active, GTP-bound Arf proteins in the cell.[12]

-

Anti-Cancer Activity: this compound has been shown to affect the formation of tumorspheres in breast cancer cell lines.[2][3] Tumorspheres are three-dimensional structures enriched in cancer stem cells, and their disruption suggests that this compound may have therapeutic potential in oncology.

Signaling Pathways and Inhibitory Mechanisms

Caption: BRAG2 signaling at the plasma membrane and Golgi.

Caption: Mechanism of this compound inhibition of BRAG2.

Experimental Protocols

This protocol outlines a general method to assess the inhibitory effect of this compound on BRAG2-mediated Arf activation.

Principle: The activation of Arf GTPases by GEFs is measured by quantifying the amount of GTP-bound Arf. A common method is a pull-down assay using a GST-fusion protein containing the GTP-Arf binding domain of an Arf effector, such as GGA3 (Golgi-localized, gamma-adaptin ear homology domain, Arf-binding protein 3).

Methodology:

-

Reagent Preparation:

-

Purified recombinant BRAG2 protein.

-

Purified recombinant myristoylated Arf1 protein.

-

GST-GGA3 fusion protein immobilized on glutathione-sepharose beads.

-

This compound stock solution (in DMSO).

-

Assay buffer containing liposomes to mimic the cell membrane.

-

GTPγS (a non-hydrolyzable GTP analog).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer with liposomes, myristoylated Arf1, and varying concentrations of this compound (and a DMSO vehicle control).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding purified BRAG2 and GTPγS.

-

Incubate for 30 minutes at 30°C to allow for Arf1 activation.

-

-

Pull-down of Activated Arf1:

-

Stop the reaction by placing the tubes on ice.

-

Add the GST-GGA3 beads to each reaction tube.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the binding of GTP-bound Arf1 to the beads.

-

-

Analysis:

-

Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-Arf1 antibody to detect the amount of activated Arf1 pulled down.

-

Quantify the band intensities to determine the IC₅₀ of this compound.

-

Caption: Workflow for an ArfGEF inhibition assay.

This protocol details a method to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[13][14]

Principle: Cancer stem cells have the ability to proliferate and form spherical colonies (tumorspheres) when cultured in suspension in serum-free, non-adherent conditions. The number and size of these tumorspheres can be quantified to assess the self-renewal and survival of the cancer stem cell population.

Methodology:

-

Cell Culture:

-

Preparation of Single-Cell Suspension:

-

Harvest the cells using trypsin-EDTA and wash with PBS.

-

Resuspend the cell pellet in tumorsphere medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Pass the cells through a 40 µm cell strainer to obtain a single-cell suspension.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Dilute the single-cell suspension in tumorsphere medium to the desired plating density (e.g., 1,000 to 5,000 cells/mL).

-

Add varying concentrations of this compound (and a DMSO vehicle control) to the cell suspension.

-

Plate the cells in ultra-low attachment plates (e.g., 96-well or 6-well plates).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-14 days.

-

Avoid disturbing the plates to allow for sphere formation.

-

Replenish with fresh medium containing this compound every 3-4 days if necessary.

-

-

Quantification:

-

After the incubation period, count the number of tumorspheres per well using an inverted microscope. A tumorsphere is typically defined as a spherical cluster of cells with a diameter greater than 50 µm.

-

The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

The size of the tumorspheres can also be measured using imaging software.

-

Caption: Workflow for a tumorsphere formation assay.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that targets the ArfGEF BRAG2 through a novel interfacial inhibition mechanism. Its ability to disrupt Arf GTPase signaling pathways, which are central to cellular trafficking and cytoskeletal dynamics, underscores its significance. The demonstrated effect of this compound on tumorsphere formation in breast cancer cells highlights its potential in oncology drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS:369631-68-5 Probechem Biochemicals [probechem.com]

- 3. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Abl-interactor Abi suppresses the function of the BRAG2 GEF family member Schizo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear functions of the Arf guanine nucleotide exchange factor BRAG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRAG2/GEP100/IQSec1 interacts with clathrin and regulates α5β1 integrin endocytosis through activation of ADP ribosylation factor 5 (Arf5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arf GTPase-activating proteins and their potential role in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. In vitro Tumorsphere Formation Assays [bio-protocol.org]

- 15. Mammosphere formation in breast carcinoma cell lines depends upon expression of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bragsin1 in Arf GTPase Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bragsin1, also known as Brefeldin A-resistant Arf-GEF 2 (Brag2) or IQSEC1, is a pivotal guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of ADP-ribosylation factor (Arf) GTPases. This technical guide provides an in-depth overview of this compound's function, its specificity towards Arf isoforms, and its involvement in various cellular signaling pathways. We will explore the quantitative aspects of this compound's GEF activity, detail key experimental protocols for its study, and visualize its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers investigating Arf GTPase signaling and for professionals in drug development targeting pathways modulated by this compound.

Introduction to this compound and Arf GTPases

The ADP-ribosylation factor (Arf) family of small GTPases are key regulators of vesicular transport and cytoskeletal organization.[1] Like other GTPases, Arfs function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3] This activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP and the binding of GTP.[1][2]

This compound is a member of the Brefeldin A-resistant Arf-GEF (BRAG) subfamily, which also includes BRAG1 and BRAG3.[4] While BRAG1 and BRAG3 are primarily expressed in the brain, this compound (BRAG2) is ubiquitously expressed.[5] Structurally, this compound contains several key domains: an N-terminal IQ-like motif, a central Sec7 domain which confers its GEF activity, and a C-terminal Pleckstrin Homology (PH) domain.[6][7] These domains mediate its catalytic function and its interaction with other cellular components.

This compound's Specificity for Arf Isoforms

The mammalian Arf family is divided into three classes: Class I (Arf1, Arf2, Arf3), Class II (Arf4, Arf5), and Class III (Arf6).[5] While initially characterized as a specific GEF for Arf6, subsequent research has revealed a broader specificity for this compound.

In vitro studies have shown that this compound exhibits strong GEF activity towards Arf6, modest activity towards Arf5, and negligible activity towards Arf1.[5] However, studies in intact cells have demonstrated that this compound can activate Arf1, Arf5, and Arf6.[5] Depletion of endogenous this compound using siRNA resulted in a significant reduction in the activity of both Arf5 and Arf6, suggesting that this compound is a major contributor to the cellular pools of these active GTPases.[5]

Quantitative Analysis of this compound GEF Activity

The enzymatic activity of this compound has been quantified in several studies, providing insights into its catalytic efficiency and regulation.

| Parameter | Substrate | Condition | Value | Reference |

| Fold Activation | Arf1-HA | Overexpression of Brag2 in HeLa cells | ~1.5-fold | [5] |

| Arf5-HA | Overexpression of Brag2 in HeLa cells | ~3.5-fold | [5] | |

| Arf6-HA | Overexpression of Brag2 in HeLa cells | ~4.5-fold | [5] | |

| kcat | myrArf1·GDP | In vitro single turnover kinetics | 1.8 ± 0.1 s⁻¹ | [6] |

| Km | myrArf1·GDP | In vitro substrate saturation kinetics | 0.20 ± 0.07 μM | [6] |

| IC50 | This compound | Inhibition of Brag2-mediated Arf activation | 3 μM | [8] |

| kcat/Km | Arf1 (truncated) | In solution | 0.012 ± 0.001 μM⁻¹s⁻¹ | [9][10] |

| Arf6 (truncated) | In solution | 0.009 ± 0.001 μM⁻¹s⁻¹ | [9][10] | |

| myrArf1 | On membranes | 2.5 ± 0.5 μM⁻¹s⁻¹ | [9][10] | |

| myrArf6 | On membranes | 1.9 ± 0.4 μM⁻¹s⁻¹ | [9][10] |

Table 1: Quantitative data on this compound GEF activity.

Key Signaling Pathways Involving this compound

This compound is implicated in a multitude of cellular processes through its activation of Arf GTPases.

Integrin Endocytosis and Cell Adhesion

This compound plays a crucial role in regulating cell adhesion by controlling the endocytosis of β1 integrins.[4] Depletion of this compound leads to an accumulation of β1 integrin on the cell surface, resulting in enhanced cell attachment and spreading on fibronectin-coated substrates.[4] Surprisingly, this phenotype is mimicked by the knockdown of Arf5, but not Arf6.[2][5] This suggests that while this compound can activate both Arf5 and Arf6, it is the this compound-Arf5 axis that selectively mediates integrin internalization.[5] this compound, along with Arf5, localizes to clathrin-coated pits at the plasma membrane, where it is thought to be recruited during clathrin coat assembly to promote the internalization of specific cargo, including integrins.[5][11]

Caption: this compound-mediated integrin endocytosis pathway.

Cancer Invasion and Metastasis

This compound has been identified as a key player in cancer progression, particularly in breast cancer and melanoma.[2][12] In breast cancer cells, upon stimulation with Epidermal Growth Factor (EGF), this compound is recruited to the phosphorylated EGF receptor (EGFR).[2][13] This interaction, mediated by the PH domain of this compound binding to phosphotyrosine residues on EGFR, stimulates this compound's GEF activity towards Arf6.[2] Activated Arf6 then promotes cancer cell invasion.[12]

In melanoma, this compound acts downstream of the Wnt5A signaling pathway to activate Arf6.[2] This leads to the release of β-catenin from N-cadherin, allowing its translocation to the nucleus to drive the transcription of genes involved in invasion.[2]

Caption: this compound's role in cancer invasion and metastasis.

Neuronal Signaling and Synaptic Plasticity

In the central nervous system, this compound is crucial for synaptic plasticity, particularly long-term depression (LTD), through its interaction with AMPA receptors.[14][15] this compound directly binds to the GluA2 subunit of AMPA receptors.[14] This interaction is regulated by ligand binding and tyrosine phosphorylation of GluA2 and leads to the activation of Arf6.[14][15] Activated Arf6 then promotes the internalization of synaptic AMPA receptors, a key step in LTD.[14][15]

Caption: this compound in AMPA receptor trafficking and LTD.

Experimental Protocols

Arf-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound Arf in cells.[4][5] It utilizes the affinity of a GST-tagged GGA3 protein, an Arf effector, for Arf-GTP.[5]

Materials:

-

HeLa cells

-

Expression plasmids for HA-tagged Arf1, Arf5, or Arf6, and this compound

-

GST-GGA3 fusion protein pre-bound to glutathione-Sepharose beads

-

Lysis buffer (e.g., clathrin extraction buffer: 100 mM MES, pH 6.8, 0.1% Triton X-100, 1 mM EGTA, 0.5 mM MgCl₂, protease inhibitors)[5]

-

Wash buffer

-

SDS-PAGE and immunoblotting reagents

-

Antibodies: anti-HA, anti-GST

Procedure:

-

Co-transfect HeLa cells with expression plasmids for HA-tagged Arf and this compound (or a control vector).

-

After 24-48 hours, lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the clarified lysates with GST-GGA3 beads for 1.5-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform immunoblotting with an anti-HA antibody to detect the amount of active Arf pulled down.

-

Analyze total cell lysates to confirm equal expression of the HA-tagged Arf proteins.

Caption: Workflow for the Arf-GTP pulldown assay.

In Vitro Guanine Nucleotide Exchange (GEF) Assay

This assay directly measures the ability of this compound to catalyze the exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) or a fluorescent GTP analog (e.g., mantGTP) on an Arf protein.[16][17]

5.2.1. Radioactive Filter-Binding Assay

Materials:

-

Purified recombinant this compound (e.g., His-Brag2Sec7-PH) and myristoylated Arf1·GDP[18]

-

Nucleotide exchange buffer (25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 1 mM EDTA, 1 mM ATP)[16]

-

[³⁵S]GTPγS

-

Large unilamellar vesicles (LUVs) containing phospholipids (e.g., PC, PE, PS, PI, PIP₂)[16]

-

Ice-cold termination buffer (20 mM Tris, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[16]

-

Nitrocellulose filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing nucleotide exchange buffer, LUVs, and myrArf1·GDP.

-

Initiate the reaction by adding a mixture of GTPγS and [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubate the reactions at 30°C for a fixed time (e.g., 3 minutes).

-

Terminate the reactions by adding ice-cold termination buffer.

-

Quickly filter the reactions through nitrocellulose filters to trap the protein-bound nucleotide.

-

Wash the filters with termination buffer.

-

Determine the amount of bound radioactivity by liquid scintillation counting.

5.2.2. Fluorescence-Based Assay

Materials:

-

Purified recombinant this compound and Arf·GDP

-

Reaction buffer (as above)

-

mantGTP (2',3′-O-(N-methylanthraniloyl)GTP)[16]

-

Fluorometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing reaction buffer, Arf·GDP, and this compound.

-

Initiate the reaction by adding mantGTP.

-

Monitor the increase in fluorescence emission at 450 nm (with excitation at 297 nm) over time. The increase in fluorescence corresponds to the binding of mantGTP to Arf.[16]

-

Calculate the initial rate of nucleotide exchange from the fluorescence data.

Caption: Comparison of in vitro GEF assay methodologies.

This compound as a Therapeutic Target

Given its role in cancer cell invasion and metastasis, this compound has emerged as a potential therapeutic target.[12][19] Small molecule inhibitors that target this compound could disrupt these pathological processes. One such inhibitor, This compound , has been identified to selectively and noncompetitively inhibit Brag2-mediated Arf activation with an IC50 of 3 μM.[8] This compound binds to the PH domain of Brag2, representing a novel class of drugs that function by altering protein-membrane interactions.[19] The development of such inhibitors holds promise for novel anti-cancer therapies.

Conclusion

This compound is a multifaceted guanine nucleotide exchange factor that orchestrates a wide range of cellular activities through the activation of Arf GTPases, primarily Arf5 and Arf6. Its involvement in fundamental processes such as cell adhesion, as well as in pathological conditions like cancer and neurological disorders, underscores its importance as a subject of continued research. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate signaling networks governed by this compound. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic strategies targeting diseases driven by aberrant Arf signaling.

References

- 1. ARF family G proteins and their regulators: roles in membrane transport, development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Arf-GEF GBF1 undergoes multi-domain structural shifts to activate Arf at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arf6 GEF GEP100/BRAG2 Regulates Cell Adhesion by Controlling Endocytosis of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pleckstrin Homology (PH) Domain of the Arf Exchange Factor Brag2 Is an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Integrated Conformational and Lipid-Sensing Regulation of Endosomal ArfGEF BRAG2 | PLOS Biology [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective [frontiersin.org]

- 13. The BRAG/IQSec family of Arf GEFs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. AMPA receptor signaling through BRAG2 and Arf6 critical for long-term synaptic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Guanine Nucleotide Exchange Factors (GEFs) as Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tebubio.com [tebubio.com]

- 18. researchgate.net [researchgate.net]

- 19. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Trans-Golgi Network Dynamics by Bragsin1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trans-Golgi network (TGN) is a critical sorting station within the cell, directing proteins and lipids to their final destinations. The integrity and function of the TGN are exquisitely regulated by a host of proteins, among which are the ADP-ribosylation factor (Arf) GTPases and their activating guanine nucleotide exchange factors (ArfGEFs). Bragsin1, a potent and selective noncompetitive inhibitor of the ArfGEF BRAG2 (also known as IQSEC1), has emerged as a powerful chemical tool to probe the role of this specific ArfGEF in TGN function. This technical guide provides an in-depth overview of the effects of this compound on the TGN, including its mechanism of action, expected quantitative effects, and detailed experimental protocols to investigate these phenomena.

Introduction to this compound and the Trans-Golgi Network

The TGN is a complex, dynamic organelle responsible for the final modifications, sorting, and packaging of proteins and lipids for delivery to various cellular locations, including the plasma membrane, endosomes, and lysosomes. The fidelity of these trafficking events is paramount for maintaining cellular homeostasis.

ADP-ribosylation factors (Arfs) are a family of small GTPases that act as molecular switches in the regulation of vesicular transport. Their activity is tightly controlled by ArfGEFs, which catalyze the exchange of GDP for GTP, leading to Arf activation and recruitment to membranes. BRAG2 (IQSEC1) is an ArfGEF that has been shown to activate Class I (Arf1) and Class II (Arf4 and Arf5) Arf proteins, with a notable role in regulating the endocytosis of certain receptors.[1] Recent evidence also points to its involvement in TGN dynamics.

This compound is a small molecule inhibitor that specifically targets BRAG2.[2] It acts through a noncompetitive mechanism, binding to the pleckstrin homology (PH) domain of BRAG2.[2] This binding event is unique in that it occurs at the interface between the PH domain and the lipid bilayer, preventing the proper orientation of BRAG2 on the membrane and thereby inhibiting its ability to activate Arf proteins.[2] This targeted inhibition makes this compound an invaluable tool for dissecting the specific functions of BRAG2 at the TGN.

Quantitative Effects of this compound on the Trans-Golgi Network

Treatment of cells with this compound is expected to induce significant and quantifiable changes in TGN morphology and function due to the inhibition of BRAG2-mediated Arf activation. While specific published quantitative data on this compound's effects are emerging, the known mechanism of action allows for predictable outcomes that can be measured using the protocols outlined in this guide.

| Parameter | Expected Effect of this compound Treatment | Quantitative Readout |

| TGN Morphology | Fragmentation and dispersal of the TGN structure. | Increased number of TGN fragments per cell; Decreased average size of TGN fragments; Altered distribution of TGN markers (e.g., TGN46, Golgin-97). |

| Arf Activation at the TGN | Decreased levels of GTP-bound Arf1 and Arf5 at Golgi membranes. | Reduced signal in GTP-Arf pulldown assays from Golgi-enriched fractions. |

| Anterograde Trafficking from TGN | Inhibition of the budding of transport vesicles destined for the plasma membrane. | Decreased secretion rate of constitutively secreted proteins (e.g., secreted alkaline phosphatase); Accumulation of secretory cargo within the TGN. |

| Retrograde Trafficking to TGN | Potential disruption of endosome-to-TGN retrieval pathways. | Mislocalization of proteins that cycle between endosomes and the TGN (e.g., TGN38/TGN46). |

| BRAG2 Protein Interactions | Alteration of the BRAG2 interactome at the Golgi. | Changes in the co-immunoprecipitation profile of BRAG2 with its binding partners. |

Table 1: Predicted Quantitative Effects of this compound on the Trans-Golgi Network.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on BRAG2 disrupts a key signaling node at the TGN. The following diagrams illustrate the proposed signaling pathway and a general workflow for investigating the effects of this compound.

References

The Impact of BRG1/SMARCA4 on Breast Cancer Tumorsphere Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brahma-related gene 1 (BRG1), also known as SMARCA4, is a critical component of the SWI/SNF chromatin remodeling complex. Emerging evidence indicates that BRG1 plays a multifaceted and context-dependent role in breast cancer. While traditionally viewed as a tumor suppressor, recent studies have unveiled its function in promoting proliferation and progression in certain breast cancer subtypes. A key area of investigation is its influence on cancer stem cells (CSCs), which are thought to drive tumor initiation, metastasis, and therapy resistance. Tumorsphere formation assays are a widely used in vitro method to enrich for and study CSC populations. This technical guide synthesizes the current understanding of BRG1's impact on breast cancer tumorsphere formation, with a focus on the underlying signaling pathways and experimental methodologies.

BRG1/SMARCA4 and Its Role in Breast Cancer

BRG1 is an ATPase that utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby regulating gene expression. Its role in cancer is complex, acting as a tumor suppressor in some contexts through interactions with proteins like the retinoblastoma protein (Rb), and as a promoter of proliferation in others.[1] In breast cancer, high expression of BRG1 has been correlated with poor overall patient survival.[2] Knockdown of BRG1 in breast cancer cell lines has been shown to inhibit cell proliferation, migration, and invasion, suggesting its importance in breast cancer pathogenesis.[3][4]

The Effect of BRG1/SMARCA4 on Tumorsphere Formation

Recent studies have begun to elucidate the direct role of BRG1/SMARCA4 in regulating the properties of breast cancer stem-like cells, as measured by tumorsphere formation assays.

Impact on Tumorsphere Morphology and Growth

In triple-negative breast cancer (TNBC) models, the loss of SMARCA4 has a pronounced effect on tumorsphere characteristics. A genome-wide CRISPR knockout screen identified the SWI/SNF complex, and specifically its ATPase subunit SMARCA4, as a potent suppressor of tumor spheroid growth.[5] Loss of SMARCA4 in TNBC cells leads to the formation of larger and less compact spheroids in three-dimensional culture.[5] This suggests that SMARCA4 is crucial for maintaining cell adhesion and organized growth in a 3D environment.

Quantitative Analysis of Tumorsphere Formation

The following table summarizes the quantitative effects of SMARCA4 knockdown on tumorsphere formation in the SUM159-SCP7 breast cancer cell line, as derived from published data.[6]

| Condition | Spheroid Volume (Fold Change vs. Control) | Spheroid DNA Mass (Fold Change vs. Control) | Volume/DNA Ratio (Fold Change vs. Control) |

| Control (shRNA Control) | 1.0 | 1.0 | 1.0 |

| SMARCA4 Knockdown (shRNA 1) | ~2.5 | ~1.5 | ~1.7 |

| SMARCA4 Knockdown (shRNA 2) | ~3.0 | ~1.8 | ~1.7 |

| Rescue (shRNA 1 + SMARCA4 OE) | ~1.2 | ~1.1 | ~1.1 |

| Rescue (shRNA 2 + SMARCA4 OE) | ~1.3 | ~1.2 | ~1.1 |

Data are approximated from graphical representations in the source literature for illustrative purposes.[6]

Signaling Pathways Modulated by BRG1/SMARCA4 in Tumorsphere Formation

The influence of SMARCA4 on tumorsphere morphology is linked to its regulation of signaling pathways that control cell adhesion and cytoskeletal dynamics.

The SMARCA4-ARHGAP29-RHOA Pathway

Mechanistic studies have revealed that SMARCA4 exerts its tumor-suppressive functions in TNBC by transcriptionally activating the Rho GTPase Activating Protein 29 (ARHGAP29).[5] SMARCA4 directly binds to the promoter of the ARHGAP29 gene, enhancing its transcription. ARHGAP29, in turn, is a negative regulator of the small GTPase RHOA. Therefore, loss of SMARCA4 leads to reduced ARHGAP29 expression, resulting in hyperactivation of RHOA signaling.[5] This hyperactive RHOA signaling disrupts cell adhesion, leading to the observed loose and enlarged spheroid phenotype.[5]

Caption: The SMARCA4-ARHGAP29-RHOA signaling pathway in breast cancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of BRG1/SMARCA4's role in tumorsphere formation.

Cell Culture

-

Cell Lines: MDA-MB-231 and SUM159 TNBC cell lines are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is a standard medium for these cell lines.[1]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

SMARCA4 Knockdown

-

Method: Short hairpin RNA (shRNA) or small interfering RNA (siRNA) mediated knockdown.

-

Reagents:

-

Lentiviral particles containing shRNA constructs targeting SMARCA4 or a non-targeting control.

-

Transfection reagents for siRNA delivery.

-

-

Procedure (shRNA):

-

Transduce breast cancer cells with lentiviral particles.

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Verify knockdown efficiency by Western blot and qPCR.[3]

-

Tumorsphere Formation Assay

This assay is based on the principle that cancer stem-like cells can survive and proliferate in non-adherent, serum-free conditions, forming spherical colonies.

-

Plates: Ultra-low attachment 96-well or 6-well plates.

-

Seeding Density: Seed cells at a low density (e.g., 2,000 cells/well in a 6-well plate) to ensure clonal sphere formation.[8]

-

Tumorsphere Medium: Serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

-

Procedure:

-

Prepare a single-cell suspension of the breast cancer cells.

-

Seed the cells in ultra-low attachment plates with tumorsphere medium.

-

Incubate for 7-14 days to allow for tumorsphere formation.

-

Quantify the number and size of tumorspheres using imaging software (e.g., ImageJ).[8]

-

Caption: Experimental workflow for tumorsphere formation assay.

Western Blot Analysis

-

Purpose: To confirm the knockdown of SMARCA4 and to analyze the expression of proteins in the RHOA signaling pathway.

-

Procedure:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of SMARCA4, ARHGAP29, and other target genes.

-

Procedure:

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

-

Representative Primer Sequences:

-

ARHGAP29 and other target gene primers should be designed to span exon-exon junctions to avoid amplification of genomic DNA. Specific validated primer sequences would need to be obtained from the relevant literature or designed using primer design software.[11]

-

Conclusion and Future Directions

The evidence strongly suggests that BRG1/SMARCA4 plays a significant role in suppressing the cancer stem cell-like phenotype in triple-negative breast cancer, at least in part by maintaining the integrity of cell-cell adhesion through the ARHGAP29-RHOA signaling axis. The loss of SMARCA4 function leads to the formation of larger, more disorganized tumorspheres, which may reflect an enhanced metastatic potential.

For researchers and drug development professionals, these findings highlight BRG1/SMARCA4 and its downstream effectors as potential therapeutic targets. Strategies aimed at restoring SMARCA4 function or inhibiting the hyperactive RHOA signaling in SMARCA4-deficient breast cancers could represent a novel approach to targeting the aggressive cancer stem cell population and improving patient outcomes. Further research is warranted to explore the broader implications of BRG1/SMARCA4 in other breast cancer subtypes and to validate these preclinical findings in patient-derived models.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. SMARCA4 Depletion Induces Cisplatin Resistance by Activating YAP1-Mediated Epithelial-to-Mesenchymal Transition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMARCA4 regulates gene expression and higher-order chromatin structure in proliferating mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMARCA4 Inhibits Breast Cancer Progression and Metastasis through RHOA Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a reliable method for human triple-negative breast cancer organotypic culture: Improving imaging and genomic studies in 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. ARHGAP29 Is Involved in Increased Invasiveness of Tamoxifen-resistant Breast Cancer Cells and its Expression Levels Correlate With Clinical Tumor Parameters of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Bragsin1: A Technical Guide to a Novel BRAG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bragsin1 is a potent and specific small molecule inhibitor of the ADP-ribosylation factor guanine nucleotide-exchange factor (ArfGEF) BRAG2. By targeting the pleckstrin homology (PH) domain of BRAG2 at the protein-membrane interface, this compound employs a noncompetitive interfacial inhibition mechanism to disrupt Arf GTPase signaling. This activity modulates critical cellular processes, including trans-Golgi network dynamics and tumorsphere formation in breast cancer models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.

Chemical Structure and Properties

This compound, with the chemical name 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one, is a novel compound that offers a unique mechanism for modulating cellular signaling pathways.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one | [1] |

| Molecular Formula | C₁₁H₆F₃NO₄ | [1] |

| Molecular Weight | 273.167 g/mol | [1] |

| CAS Number | 369631-68-5 | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | [1] |

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of BRAG2, a guanine nucleotide exchange factor for Arf GTPases. Unlike traditional competitive inhibitors that target active sites, this compound binds to the PH domain of BRAG2 at the interface with the lipid bilayer.[1] This interaction allosterically prevents BRAG2 from activating its Arf substrates, thereby inhibiting downstream signaling.

The primary biological activities of this compound are summarized below:

| Biological Activity | IC₅₀ / Effect | Cell/System |

| BRAG2 Inhibition | 3 µM | In vitro ArfGEF assay |

| Effect on trans-Golgi Network | Disruption of TGN structure | Cellular assays |

| Tumorsphere Formation | Inhibition of tumorsphere formation | Breast cancer cell lines |

BRAG2 Signaling Pathway

BRAG2 is a key regulator of Arf GTPase activation, which in turn controls various cellular processes, including membrane trafficking and cytoskeletal organization. The simplified signaling pathway involving BRAG2 is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.

In Vitro BRAG2 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the BRAG2-mediated nucleotide exchange on Arf proteins.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute recombinant human BRAG2 and myristoylated Arf1 protein in an appropriate buffer.

-

Prepare small unilamellar vesicles (liposomes) containing phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂).

-

Prepare a stock solution of N-methylanthraniloyl-GTP (Mant-GTP).

-

-

Assay Procedure:

-

In a 96-well black plate, add the reaction buffer, liposomes, myristoylated Arf1, and BRAG2.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding Mant-GTP to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation at 360 nm and emission at 440 nm. Record data every 30 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Normalize the rates to the DMSO control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Tumorsphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells from breast cancer cell lines.

Workflow Diagram:

Protocol:

-

Cell Culture:

-

Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF7) in their recommended standard culture medium.

-

-

Tumorsphere Formation:

-

Harvest cells and prepare a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

-

Use a serum-free medium supplemented with EGF, bFGF, and B27 supplement.

-

Add different concentrations of this compound or DMSO (vehicle control) to the wells.

-

-

Incubation and Analysis:

-

Incubate the plates for 7-10 days to allow for tumorsphere development.

-

After the incubation period, capture images of the tumorspheres using a microscope.

-

Count the number of tumorspheres with a diameter greater than 50 µm in each well.

-

Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

Compare the TFE of this compound-treated groups to the control group to determine the inhibitory effect.

-

Synthesis of this compound

The synthesis of 6-methyl-5-nitro-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through a multi-step synthetic route, likely involving the condensation of a substituted phenol with a trifluoromethyl-containing building block, followed by cyclization and nitration. A plausible, though not definitively published, synthetic scheme is outlined below. Researchers should consult specialized organic synthesis literature for detailed procedures.

Logical Relationship Diagram for Synthesis:

Conclusion

This compound represents a significant advancement in the development of specific inhibitors for ArfGEFs. Its unique interfacial inhibition mechanism provides a novel approach to modulating Arf GTPase signaling. The data presented in this guide highlight its potential as a research tool for dissecting the roles of BRAG2 in cellular processes and as a starting point for the development of therapeutics targeting BRAG2-dependent pathways in diseases such as cancer. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

The Emergence of Bragsin1: A Novel Interfacial Inhibitor of BRAG2

A Technical Guide on the Initial Discovery and Characterization of a New Small Molecule Modulator of Arf GTPase Signaling

For researchers, scientists, and drug development professionals, the discovery of novel small molecules that can selectively modulate cellular signaling pathways is of paramount importance. This document provides an in-depth technical overview of the initial studies and discovery of Bragsin1, a first-in-class, noncompetitive inhibitor of the Arf Guanine Nucleotide Exchange Factor (ArfGEF) BRAG2. This compound represents a significant advancement in the field of chemical biology, demonstrating a unique mechanism of action by targeting protein-membrane interactions.

Discovery and Identification

This compound was identified through a series of screening assays aimed at discovering novel modulators of Arf GTPase signaling. The initial discovery was detailed in a seminal 2019 publication in Nature Chemical Biology, which laid the groundwork for understanding its unique properties.[1] This small molecule emerged from a campaign to find inhibitors for peripheral membrane proteins, which are often considered challenging drug targets due to their dynamic localization and lack of deep, well-defined binding pockets.

Mechanism of Action: A Noncompetitive Interfacial Inhibitor

Subsequent biochemical and structural studies revealed that this compound exhibits a novel, noncompetitive mechanism of inhibition against BRAG2.[1][2] Unlike traditional competitive inhibitors that vie for the active site, this compound binds at the interface between the Pleckstrin Homology (PH) domain of BRAG2 and the lipid bilayer.[1][2] This interaction allosterically prevents BRAG2 from activating its substrate, the small GTPase Arf, a critical regulator of vesicular transport and cytoskeletal organization.[1] The requirement of a membrane for this compound's inhibitory activity underscores its unique interfacial mechanism.[1]

In Vitro and Cellular Activity

Initial characterization of this compound demonstrated its potent and selective inhibition of BRAG2-mediated Arf GTPase activation. In vitro assays established a half-maximal inhibitory concentration (IC50) of 3 µM.[2] Cellular studies showed that this compound treatment leads to a BRAG2- and Arf-dependent disruption of the trans-Golgi network (TGN), a key cellular organelle regulated by Arf activity.[1]

Quantitative Data Summary

| Parameter | Value | Experimental Context | Reference |

| IC50 | 3 µM | In vitro inhibition of BRAG2-mediated Arf GTPase activation | [2] |

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the initial characterization of this compound, as derived from the primary literature.

In Vitro ArfGEF Activity Assay

This assay was crucial for determining the inhibitory potency of this compound on BRAG2.

-

Principle: The exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) on Arf proteins is measured in the presence and absence of the GEF (BRAG2) and the inhibitor (this compound).

-

Reagents: Recombinant human Arf1, recombinant human BRAG2 (Sec7-PH domain), GTPγS (radiolabeled or fluorescently tagged), liposomes (e.g., Folch fraction I).

-

Procedure:

-

Arf1 is pre-loaded with GDP.

-

Liposomes are prepared to mimic the cellular membrane environment.

-

BRAG2, GDP-loaded Arf1, and varying concentrations of this compound (or DMSO as a control) are incubated with the liposomes.

-

The exchange reaction is initiated by the addition of GTPγS.

-

The amount of GTPγS-bound Arf1 is quantified over time using a suitable detection method (e.g., filter binding assay for radiolabeled GTPγS or fluorescence spectroscopy for fluorescent analogs).

-

The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.

-

Cellular Trans-Golgi Network (TGN) Dispersion Assay

This cell-based assay was used to confirm the biological activity of this compound in a cellular context.

-

Principle: The morphology of the TGN, which is dependent on Arf activity, is observed via immunofluorescence microscopy following treatment with this compound.

-

Cell Line: HeLa cells are commonly used for their clear Golgi morphology.

-

Reagents: this compound, DMSO (vehicle control), primary antibodies against TGN markers (e.g., TGN46), fluorescently labeled secondary antibodies, DAPI for nuclear staining.

-

Procedure:

-

HeLa cells are cultured on coverslips to an appropriate confluency.

-

Cells are treated with a working concentration of this compound (e.g., 50 µM) or DMSO for a defined period (e.g., 30 minutes).

-

Following treatment, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a suitable blocking agent (e.g., bovine serum albumin).

-

Cells are incubated with the primary antibody against a TGN marker, followed by incubation with a fluorescently labeled secondary antibody.

-

Coverslips are mounted on microscope slides with a mounting medium containing DAPI.

-

Images are acquired using a confocal microscope to assess the morphology of the TGN. Dispersion of the TGN is indicative of Arf pathway inhibition.

-

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway involving BRAG2 and Arf, and the point of intervention by this compound.

Caption: Mechanism of this compound inhibition of BRAG2-mediated Arf activation at the cell membrane.

Experimental Workflow for this compound Characterization

The logical flow of experiments to characterize a novel inhibitor like this compound is depicted below.

Caption: Experimental workflow for the discovery and characterization of this compound.

Potential Therapeutic Applications

Initial studies have indicated that this compound can affect tumorsphere formation in breast cancer cell lines.[1] This finding suggests that the inhibition of BRAG2 and the modulation of Arf signaling pathways may have therapeutic potential in oncology. Further research is warranted to explore the full extent of this compound's and similar molecules' utility in cancer and other diseases where Arf signaling is dysregulated.

Conclusion

This compound represents a pioneering discovery in the realm of small molecule inhibitors. Its unique interfacial mechanism of action, targeting the interaction between a peripheral membrane protein and the lipid bilayer, opens up new avenues for drug discovery against previously intractable targets. The initial studies have provided a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of interfacial inhibitors. This technical guide serves as a comprehensive resource for researchers and scientists seeking to understand and build upon these foundational discoveries.

References

The Role of Bragsin1's Target, IQSEC1/BRAG2, in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface. The intricate regulation of CME involves a symphony of proteins, among which the IQ motif and Sec7 domain-containing protein 1 (IQSEC1), also known as Brefeldin A-resistant Arf-GEF 2 (BRAG2) or Guanine nucleotide-exchange protein 100 (GEP100), has emerged as a key player. This technical guide provides an in-depth analysis of the function of IQSEC1/BRAG2 in CME and the effects of its potent, selective, and noncompetitive inhibitor, Bragsin1. By targeting the pleckstrin homology (PH) domain of BRAG2, this compound offers a valuable tool to dissect the molecular mechanisms of CME and presents a potential therapeutic avenue for diseases where this pathway is dysregulated.

Introduction to IQSEC1/BRAG2 and its Role in Clathrin-Mediated Endocytosis

IQSEC1/BRAG2 is a guanine nucleotide exchange factor (GEF) that activates small GTPases of the ADP-ribosylation factor (Arf) family, primarily Arf6 and Arf5.[1][2][3] This activation is a critical step in the regulation of membrane trafficking and actin cytoskeleton dynamics. In the context of CME, IQSEC1/BRAG2 acts as a crucial link between the core endocytic machinery and the Arf signaling pathways that drive vesicle formation and cargo internalization.

IQSEC1/BRAG2 localizes to clathrin-coated pits at the plasma membrane through its interaction with both clathrin and the adaptor protein 2 (AP-2) complex.[3][4] This strategic positioning allows it to locally activate Arf5 and Arf6. Activated, GTP-bound Arf proteins, in turn, are known to regulate multiple aspects of CME, including the recruitment of coat proteins, membrane bending, and vesicle scission.[5][6]

A key function of the IQSEC1/BRAG2-Arf5 axis is the regulation of the internalization of specific cargo, most notably β1 integrins.[3][4] By controlling the surface levels of these adhesion receptors, IQSEC1/BRAG2 influences cell adhesion, spreading, and migration.[2][3] The IQSEC1/BRAG2-Arf6 pathway is more broadly implicated in endocytic trafficking and the remodeling of the actin cytoskeleton, which provides the mechanical force for vesicle budding and movement.[1][2][7]

This compound: A Selective Inhibitor of IQSEC1/BRAG2

This compound is a small molecule inhibitor that potently and selectively targets the GEF activity of BRAG2. It functions as a noncompetitive inhibitor, binding to the PH domain of BRAG2. This binding is thought to allosterically modulate the protein's conformation, thereby hindering its ability to catalyze the exchange of GDP for GTP on Arf proteins.

Quantitative Data on IQSEC1/BRAG2 Function and Inhibition

The following tables summarize the available quantitative data regarding the inhibitory effect of this compound and the functional impact of IQSEC1/BRAG2 on CME-related processes.

| Inhibitor | Target | Inhibition Parameter | Value | Reference |

| This compound | IQSEC1/BRAG2 | IC50 | 3 µM |

| Protein Interaction | Binding Partners | Affinity (Kd) | Reference |

| β-arrestin - AP-2 (β2-appendage) | 2.6 µM | [8] | |

| Clathrin-box peptide - Clathrin Terminal Domain | 22 µM | [8] | |

| AP2 core - PtdIns(4,5)P2-containing membranes | 7 µM | [9] | |

| Note: A specific Kd for the IQSEC1/BRAG2 interaction with clathrin or AP-2 has not been reported in the reviewed literature. The provided values for other CME-related interactions offer a comparative context for the expected affinity range. |

| Functional Effect | Experimental Condition | Parameter Measured | Observed Effect | Reference |

| IQSEC1/BRAG2 Depletion | HeLa cells | Arf5 and Arf6 activation | ~50% reduction | [4] |

| β1 integrin inhibitory antibody | Human fibroblasts | Fibronectin endocytosis | ~70% reduction | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving IQSEC1/BRAG2 in CME and a typical experimental workflow to study these processes.

Caption: IQSEC1/BRAG2 signaling in CME.

Caption: Co-Immunoprecipitation Workflow.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect IQSEC1/BRAG2 Interaction with Clathrin and AP-2

Objective: To determine if IQSEC1/BRAG2 physically associates with components of the clathrin-mediated endocytosis machinery in a cellular context.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)

-

Primary antibodies: anti-IQSEC1/BRAG2, anti-clathrin heavy chain, anti-AP-2 (α or β subunit), and a negative control IgG (e.g., rabbit or mouse IgG)

-

Protein A/G magnetic beads or agarose slurry

-

Microcentrifuge tubes

-

Rotating shaker at 4°C

-

SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-IQSEC1/BRAG2) or control IgG to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes at 95-100°C to elute the protein complexes and denature the proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis.

-

Probe the western blot with antibodies against the potential interacting partners (clathrin, AP-2) and the immunoprecipitated protein (IQSEC1/BRAG2) as a positive control.

-

β1 Integrin Internalization Assay

Objective: To quantify the rate of clathrin-mediated endocytosis of β1 integrin upon manipulation of IQSEC1/BRAG2 activity (e.g., using this compound or siRNA knockdown).

Materials:

-

Cell culture plates

-

Serum-free medium

-

Primary antibody against the extracellular domain of β1 integrin (e.g., clone P5D2)

-

Acid wash buffer (e.g., 0.5 M NaCl, 0.2 M acetic acid, pH 2.5) or a reducing agent solution (e.g., MESNA) to strip surface-bound antibodies.

-

Cell lysis buffer

-

Flow cytometer or plate reader for ELISA-based detection

-

Fluorescently labeled secondary antibody (for flow cytometry) or HRP-conjugated secondary antibody and substrate (for ELISA)

Procedure (Antibody-based flow cytometry method):

-

Labeling:

-

Detach cells gently (e.g., with a non-enzymatic cell dissociation solution).

-

Incubate the cells with the primary anti-β1 integrin antibody in serum-free medium for 30-60 minutes at 4°C to label surface integrins.

-

Wash the cells with ice-cold PBS to remove unbound antibody.

-

-

Internalization:

-

Resuspend the cells in pre-warmed (37°C) serum-free medium to initiate endocytosis. If using an inhibitor like this compound, it should be included in this medium.

-

Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30 minutes). The 0-minute time point is kept on ice.

-

-

Stripping Surface Antibody:

-

At each time point, transfer the cells to ice to stop endocytosis.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to strip the remaining surface-bound primary antibody.

-

Neutralize the acid wash with an excess of ice-cold PBS and wash the cells again.

-

-

Permeabilization and Staining:

-

Fix and permeabilize the cells using appropriate reagents (e.g., paraformaldehyde followed by saponin or Triton X-100).

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

-

Analysis:

-

Analyze the cells by flow cytometry. The mean fluorescence intensity will be proportional to the amount of internalized β1 integrin.

-

Calculate the percentage of internalization at each time point relative to the total surface-bound antibody at time 0 (which can be determined from a parallel sample that is not subjected to the acid wash).

-

Western Blot Analysis

Objective: To detect the presence and relative abundance of proteins involved in the IQSEC1/BRAG2-CME pathway in cell lysates or immunoprecipitated samples.

Materials:

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein samples from cell lysates or Co-IP eluates in Laemmli buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP- or fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the appropriate detection reagent and capture the signal using an imaging system.

Conclusion

IQSEC1/BRAG2 is a critical regulator of clathrin-mediated endocytosis, particularly for specific cargo such as β1 integrins. Its function as a GEF for Arf5 and Arf6 positions it at the intersection of signal transduction and membrane trafficking. The development of this compound as a selective inhibitor of IQSEC1/BRAG2 provides a powerful chemical tool for elucidating the intricate details of this pathway. Further research into the quantitative aspects of IQSEC1/BRAG2 interactions and the downstream consequences of its inhibition will undoubtedly deepen our understanding of CME and may pave the way for novel therapeutic strategies targeting diseases with aberrant endocytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. IQSEC1 - Wikipedia [en.wikipedia.org]

- 3. BRAG2/GEP100/IQSec1 interacts with clathrin and regulates α5β1 integrin endocytosis through activation of ADP ribosylation factor 5 (Arf5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRAG2/GEP100/IQSec1 Interacts with Clathrin and Regulates α5β1 Integrin Endocytosis through Activation of ADP Ribosylation Factor 5 (Arf5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Arf family GTPases: regulation of vesicle biogenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. IQSEC1 IQ motif and Sec7 domain ArfGEF 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Weak Molecular Interactions in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Large-Scale Conformational Change Couples Membrane Recruitment to Cargo Binding in the AP2 Clathrin Adaptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caveolin-1-dependent β1 integrin endocytosis is a critical regulator of fibronectin turnover - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Bragsin1 Protocol for Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bragsin1 is a potent and specific small molecule inhibitor of the ArfGEF (ADP-ribosylation factor guanine nucleotide exchange factor) BRAG2.[1] By binding to the pleckstrin homology (PH) domain of BRAG2, this compound allosterically prevents the activation of Arf GTPases, primarily Arf6 and Arf5, which are key regulators of vesicular trafficking, endocytosis, and cytoskeletal organization.[2][3] Dysregulation of the BRAG2-Arf signaling axis has been implicated in the progression of several cancers, particularly in promoting cell invasion and metastasis.[1][4] Notably, this compound has been shown to impact tumorsphere formation in breast cancer cell lines, suggesting its potential as a therapeutic agent targeting cancer stem-like cells.[1]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its effects on cell viability, Arf activation, and tumorsphere formation. The provided methodologies and data are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Data Presentation

Table 1: this compound Potency and Cellular Activity

| Parameter | Value | Cell Line | Reference |

| IC50 (BRAG2 Inhibition) | 3 µM | in vitro | [1] |

| Effective Concentration (Arf Activation Inhibition) | 50 µM | HeLa | [5] |

| Treatment Time (Arf Activation Inhibition) | 30 minutes | HeLa | [5] |

Table 2: Effect of this compound on Tumorsphere Formation in Breast Cancer Cell Lines

| Cell Line | This compound Concentration | Observation | Reference |

| MDA-MB-231 | Not specified | Affects tumorsphere formation | [1] |

| SUM159 | Not specified | Affects tumorsphere formation | [1] |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic techniques should be strictly followed for all cell culture procedures.

-

Cell Lines: HeLa, MDA-MB-231, SUM159, or other relevant cancer cell lines.

-

Culture Medium: Recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Passaging: When cells reach 80-90% confluency, they should be passaged.

-

Aspirate the old medium.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Seed the cells into new culture flasks at the desired density.

-

This compound Stock Solution Preparation

-

Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Arf Activation Assay

This protocol is adapted from the use of the related compound, Bragsin2, in HeLa cells.[5]

-

Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

This compound Treatment:

-

Prepare the desired concentrations of this compound in a serum-free culture medium. A starting concentration of 50 µM can be used based on studies with Bragsin2.[5]

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Aspirate the culture medium from the wells and replace it with the this compound-containing or vehicle control medium.

-

Incubate the cells for 30 minutes at 37°C.

-

-

Cell Lysis and Pulldown:

-

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Perform a pulldown assay for active (GTP-bound) Arf using a GST-fusion protein of an Arf effector that specifically binds to active Arf, such as the GST-GGA3 VHS-GAT domain.

-

-

Western Blotting:

-

Elute the pulled-down proteins and a sample of the total cell lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Arf6 or other Arf isoforms.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative levels of active Arf.

-

Tumorsphere Formation Assay

-

Cell Preparation:

-

Culture breast cancer cells (e.g., MDA-MB-231, SUM159) as monolayers to 70-80% confluency.

-

Harvest the cells using trypsin and prepare a single-cell suspension.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

-

Plating in Non-Adherent Conditions:

-

Resuspend the cells in a serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Plate the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

-

This compound Treatment:

-

Add this compound to the tumorsphere medium at various concentrations at the time of cell seeding. Include a vehicle control.

-

Perform a dose-response study to determine the optimal inhibitory concentration.

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Monitor the formation of tumorspheres under a microscope.

-

After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) and measure their size using imaging software.

-

Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

Mandatory Visualizations

Caption: this compound inhibits the BRAG2-Arf signaling pathway.

Caption: General experimental workflow for this compound studies.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Nuclear functions of the Arf guanine nucleotide exchange factor BRAG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Bragsin1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Bragsin1, a selective inhibitor of the Arf guanine nucleotide exchange factor (GEF) BRAG2, in various in vitro assays. The information is intended to guide researchers in accurately assessing the biochemical and cellular effects of this compound.

This compound: Properties and Mechanism of Action

This compound is a potent and selective, noncompetitive inhibitor of BRAG2, a GEF for Arf family GTPases. It exhibits an IC50 of 3 μM for the inhibition of Arf GTPase activation. This compound functions as an interfacial inhibitor by binding to the pleckstrin homology (PH) domain of BRAG2 at the protein-membrane interface. This binding alters the orientation of BRAG2 on the membrane, thereby preventing it from activating its Arf GTPase substrates, primarily Arf5 and Arf6. This inhibition disrupts downstream signaling pathways involved in processes such as integrin endocytosis and tumorsphere formation.

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Table 1: this compound Solubility and Stock Solution Parameters

| Parameter | Value | Reference |

| Molecular Weight | 273.17 g/mol | N/A |

| Solubility | 10 mM in DMSO | N/A |

| Recommended Stock Concentration | 10 mM in 100% DMSO | N/A |

| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | N/A |

Protocol 1: Preparation of 10 mM this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, 2.73 mg of this compound is needed.

-

Dissolve the this compound powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Biochemical Assay: BRAG2 GEF Activity